molecular formula C22H20N2O3S2 B3412688 4-benzyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 933214-85-8

4-benzyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B3412688
CAS RN: 933214-85-8
M. Wt: 424.5 g/mol
InChI Key: OHUVPKAJDBUHEJ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiadiazine, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . Benzothiadiazines and their derivatives have been widely studied for their potential pharmacological activities .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds such as 1,3,4-thiadiazoles and 5-arylazothiazoles have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazoles, have been known to interact with biological receptors through hydrogen-bonding and dipole interactions . These interactions can influence a variety of biological processes, making these compounds potentially useful in pharmaceutical applications .

Mode of Action

It is likely that the compound interacts with its targets through a combination of hydrogen bonding and dipole interactions . This can result in changes to the target’s function, potentially influencing a variety of biological processes.

Biochemical Pathways

Similar compounds have been shown to have broad-spectrum activity against bacteria, fungi, and mycobacterium tuberculosis . This suggests that the compound may affect a variety of biochemical pathways, potentially disrupting the normal function of these organisms.

Result of Action

Compounds with similar structures have been shown to have antimicrobial and anticancer activities . This suggests that the compound may have similar effects, potentially inhibiting the growth of certain types of cancer cells and microbes.

properties

IUPAC Name

4-benzyl-3-[(3-methoxyphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-27-19-11-7-10-18(14-19)16-28-22-23-29(25,26)21-13-6-5-12-20(21)24(22)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUVPKAJDBUHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-benzyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
4-benzyl-3-((3-methoxybenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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